Anthelmintic Activity: In Vitro Dual‑Species Activity Profile of 3‑Substituted 5‑Methylthio‑Isoxazoles
The 3‑ethyl‑4‑methyl‑5‑(methylthio)isoxazole scaffold is a member of a series that demonstrated in vitro anthelmintic activity against both Ancylostoma ceylanicum and Nematospiroides dubius [1]. While specific IC50 values for the 3‑ethyl‑4‑methyl analog are not reported in the primary literature, the study established that nine compounds from the 3‑substituted 5‑methylthio‑isoxazole class exhibited activity against both parasites in vitro, whereas other isoxazole analogs (e.g., 3‑halo‑5‑phenyl‑isoxazoles) were active only against Nippostrongylus brasiliensis and required a halogen at the 3‑position for activity [2]. This indicates a distinct biological target profile for the 5‑methylthio‑substituted series compared to other isoxazole anthelmintics.
| Evidence Dimension | In vitro anthelmintic activity spectrum |
|---|---|
| Target Compound Data | 3‑Ethyl‑4‑methyl‑5‑(methylthio)isoxazole belongs to a class where 9 compounds showed dual‑species activity (A. ceylanicum and N. dubius) [1]. |
| Comparator Or Baseline | 3‑Halo‑5‑phenyl‑isoxazoles: active against N. brasiliensis at 16‑500 mg/kg p.o., but activity in the 5‑phenyl series requires a 3‑halogen [2]. |
| Quantified Difference | Qualitative difference in parasite spectrum; 5‑methylthio‑isoxazoles active against both hookworm species, whereas 3‑halo‑5‑phenyl‑isoxazoles primarily target N. brasiliensis. |
| Conditions | In vitro assay; parasites: Ancylostoma ceylanicum, Nematospiroides dubius (Banerjee et al. 1994) [1]; Nippostrongylus brasiliensis (Carr et al. 1977) [2]. |
Why This Matters
This distinction is critical for researchers developing broad‑spectrum anthelmintics or studying differential mechanisms of action across nematode species; procurement of the correct substitution pattern ensures alignment with the intended biological target profile.
- [1] Banerjee AK, Bandyopadhyay S, Gayen AK, et al. Synthesis and anthelmintic activity of 3-substituted 5-methylthio-isoxazoles. Arzneimittelforschung. 1994;44(7):863-866. PMID: 7945524. View Source
- [2] Carr JB, Durham HG, Hass DK. Isoxazole anthelmintics. J Med Chem. 1977;20(7):934-939. doi:10.1021/jm00217a014. PMID: 874967. View Source
